

Spectroscopic Profile of Protosappanin A Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Protosappanin A dimethyl acetal*

Cat. No.: *B147542*

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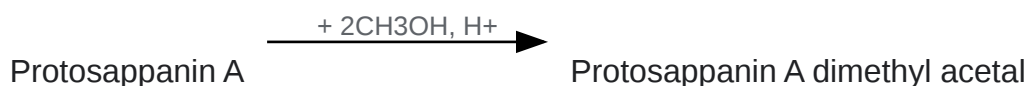
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Protosappanin A dimethyl acetal**, a derivative of the naturally occurring bioactive compound Protosappanin A. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed NMR and MS data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure

Protosappanin A is a homoisoflavonoid isolated from the heartwood of *Caesalpinia sappan* L. It possesses a ketone functional group which can be converted to a dimethyl acetal under appropriate conditions. The chemical structures of Protosappanin A and its dimethyl acetal derivative are shown below.

Figure 1: Chemical reaction from Protosappanin A to **Protosappanin A dimethyl acetal**.



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Caption: Formation of **Protosappanin A dimethyl acetal** from Protosappanin A.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and predicted Mass Spectrometry data for **Protosappanin A dimethyl acetal**.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data were reported for **Protosappanin A dimethyl acetal** isolated from the heartwood of Vietnamese *Caesalpinia sappan*. The spectra were recorded in CD_3OD .

Table 1: ^1H NMR Spectroscopic Data of **Protosappanin A Dimethyl Acetal** (in CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.81	d	8.0
2	6.75	d	8.0
4	6.64	s	
6	2.85	m	
6	3.15	m	
7	4.15	m	
7	4.55	m	
9	6.33	d	2.5
11	6.38	dd	8.5, 2.5
12	6.95	d	8.5
3-OCH ₃	3.18	s	
3-OCH ₃	3.22	s	

Table 2: ^{13}C NMR Spectroscopic Data of **Protosappanin A Dimethyl Acetal** (in CD_3OD)

Position	Chemical Shift (δ , ppm)
1	116.5
2	120.0
3	145.5
4	114.0
4a	130.5
5a	125.0
6	30.0
7	70.0
8a	155.0
9	103.5
10	158.0
11	108.0
12	132.0
12a	118.0
13	101.0
3-OCH ₃	48.5
3'-OCH ₃	49.0

Mass Spectrometry (MS) Data

Direct mass spectrometry data for **Protosappanin A dimethyl acetal** is not readily available in the cited literature. However, based on the structure of Protosappanin A, the expected mass spectral data for its dimethyl acetal can be predicted.

Protosappanin A has a molecular formula of C₁₅H₁₂O₅ and a molecular weight of 272.25 g/mol . The formation of the dimethyl acetal involves the addition of two methanol (CH₃OH) molecules

and the loss of one water (H₂O) molecule.

- Molecular Formula of **Protosappanin A dimethyl acetal**: C₁₇H₁₈O₆
- Molecular Weight of **Protosappanin A dimethyl acetal**: 318.32 g/mol

Table 3: Predicted Mass Spectrometry Data for **Protosappanin A Dimethyl Acetal**

Ion	Predicted m/z	Description
[M] ⁺	318	Molecular Ion
[M - OCH ₃] ⁺	287	Loss of a methoxy group
[M - 2(OCH ₃)] ⁺	256	Loss of two methoxy groups
[M - CH ₃ OH] ⁺	286	Loss of a methanol molecule

Experimental Protocols

The following experimental protocol for the isolation and characterization of **Protosappanin A dimethyl acetal** is based on the methodology described in the scientific literature for the investigation of constituents from *Caesalpinia sappan*.

Plant Material and Extraction

The heartwood of *Caesalpinia sappan* was collected, air-dried, and pulverized. The powdered plant material was then extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.

Isolation of Protosappanin A Dimethyl Acetal

The crude methanol extract was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.

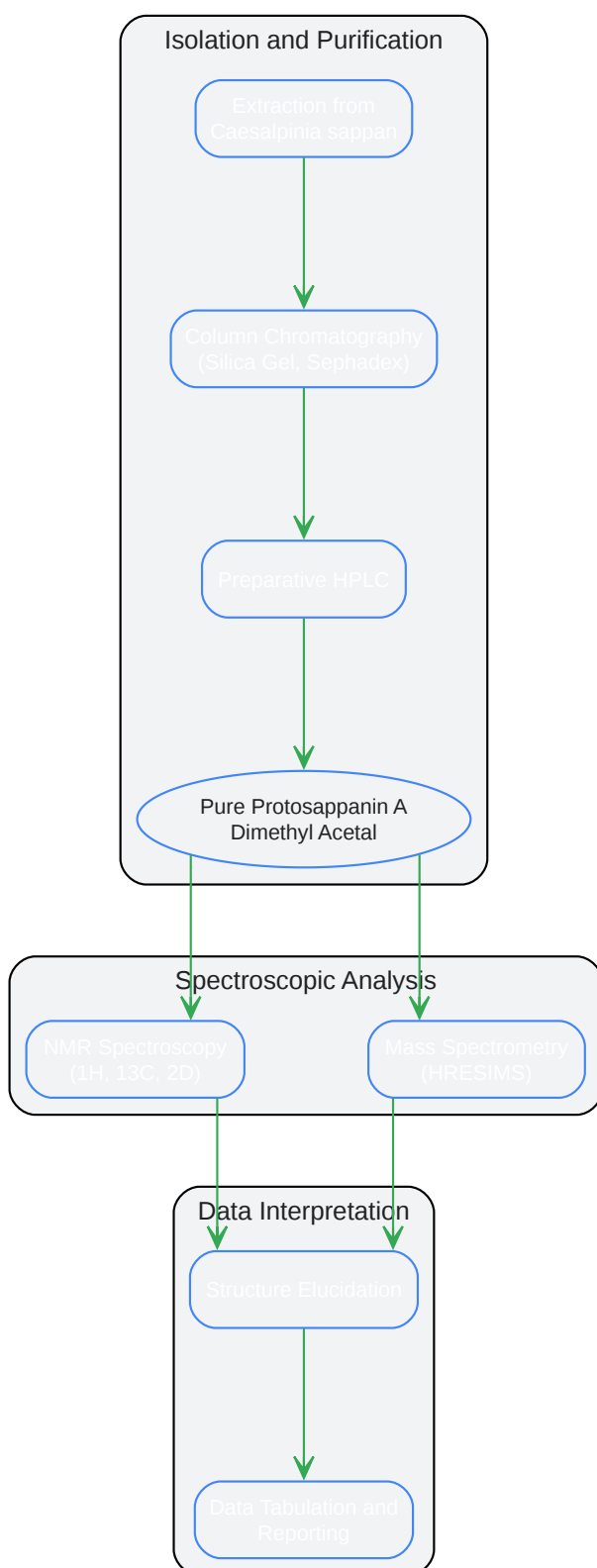
Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Protosappanin A dimethyl acetal**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 spectrometer (500 MHz for ^1H and 125 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) using the solvent peak (CD_3OD) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would typically be performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Protosappanin A dimethyl acetal**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Protosappanin A dimethyl acetal**.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com